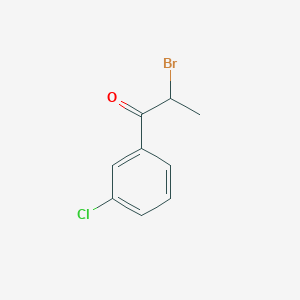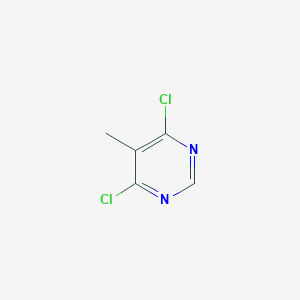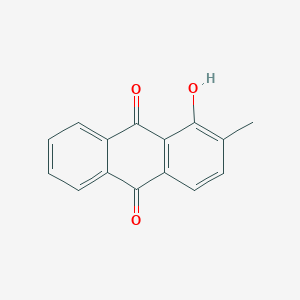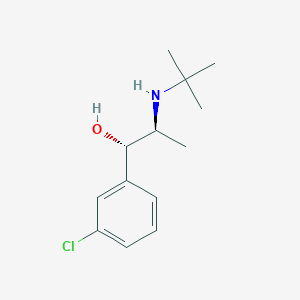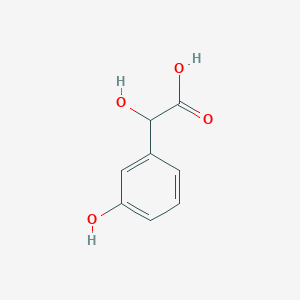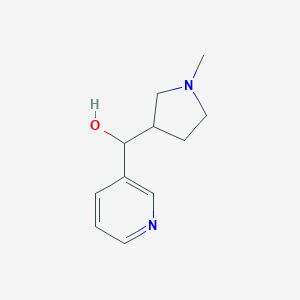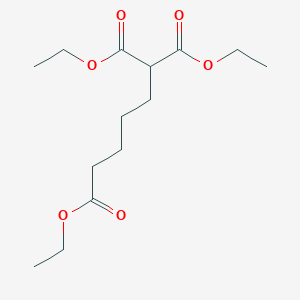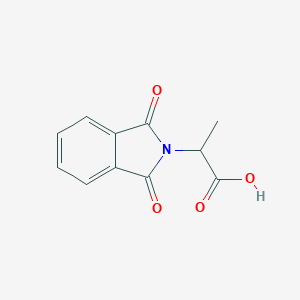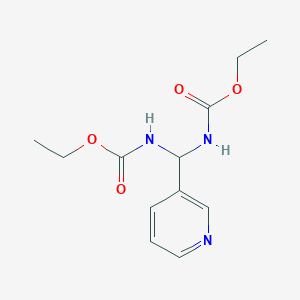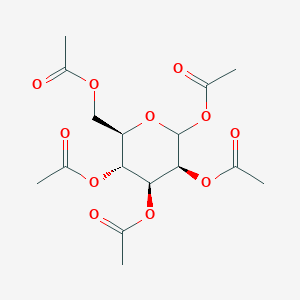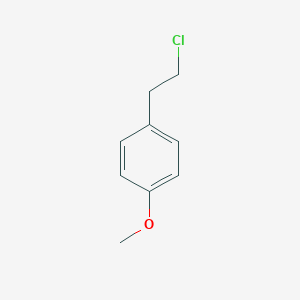
1-(2-Chloroethyl)-4-methoxybenzene
Vue d'ensemble
Description
PD 184352, également connu sous le nom de CI-1040, est un inhibiteur non compétitif hautement puissant et sélectif de la kinase de la kinase activée par les mitogènes (MEK). Il a une concentration inhibitrice (CI50) de 17 nanomolaires pour MEK1. Ce composé est principalement utilisé dans la recherche pour étudier la suppression de l’activation de la kinase activée par les mitogènes (MAPK) et a montré un potentiel significatif dans l’inhibition de la prolifération des cellules hébergeant la mutation V600E de B-Raf .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : PD 184352 est synthétisé par un processus en plusieurs étapes impliquant la réaction de la 2-chloro-4-iodoaniline avec le cyclopropylméthanol pour former un intermédiaire. Cet intermédiaire est ensuite réagi avec le chlorure de 3,4-difluorobenzoyle pour donner le produit final. Les conditions de réaction impliquent généralement l’utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l’éthanol, les réactions étant effectuées à des températures élevées pour assurer une conversion complète .
Méthodes de production industrielle : La production industrielle de PD 184352 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour maximiser le rendement et la pureté. Le composé est généralement purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour obtenir une pureté supérieure à 99 % .
Analyse Des Réactions Chimiques
Types de réactions : PD 184352 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Des réactions de substitution impliquant des atomes d’halogène peuvent être effectuées pour introduire différents substituants.
Réactifs et conditions courantes :
Oxydation : Des oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des réactions d’halogénation peuvent être effectuées en utilisant des réactifs tels que le chlore ou le brome dans des conditions contrôlées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés oxydés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels .
4. Applications de la recherche scientifique
PD 184352 a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l’inhibition de MEK et ses effets sur les voies de signalisation MAPK.
Biologie : Employé dans la recherche en biologie cellulaire pour étudier le rôle de MEK dans la prolifération et la différenciation cellulaires.
Médecine : Exploré comme un agent thérapeutique potentiel pour traiter les cancers avec des mutations B-Raf, telles que le mélanome.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie de signalisation MAPK
Applications De Recherche Scientifique
PD 184352 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MEK and its effects on MAPK signaling pathways.
Biology: Employed in cell biology research to investigate the role of MEK in cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers with B-Raf mutations, such as melanoma.
Industry: Utilized in the development of new drugs targeting the MAPK signaling pathway
Mécanisme D'action
PD 184352 exerce ses effets en inhibant sélectivement MEK1 et MEK2, qui sont des composants clés de la voie de signalisation MAPK. En se liant à une poche hydrophobe adjacente au site de liaison du magnésium-adénosine triphosphate (Mg-ATP) de MEK1 et MEK2, PD 184352 induit un changement conformationnel qui inactive ces kinases. Cette inhibition conduit à la suppression de l’activation de MAPK et inhibe par la suite la prolifération cellulaire, en particulier dans les cellules hébergeant la mutation V600E de B-Raf .
Comparaison Avec Des Composés Similaires
PD 184352 est comparé à d’autres inhibiteurs de MEK tels que PD 0325901 et le sélumetinib. Alors que PD 184352 a été le premier inhibiteur de MEK à entrer en essais cliniques, son activité chez l’homme a été limitée par sa faible solubilité et son élimination rapide. En revanche, PD 0325901 et le sélumetinib ont montré des propriétés pharmacocinétiques améliorées et ont démontré une activité antitumorale dans des essais de phase I et II impliquant des patients atteints de mélanome et d’autres tumeurs solides .
Composés similaires :
- PD 0325901
- Sélumetinib
- U0126
- PD 98059
Ces composés partagent des mécanismes d’action similaires mais diffèrent dans leurs profils pharmacocinétiques et leur efficacité clinique .
Propriétés
IUPAC Name |
1-(2-chloroethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIAMRAWHYEPNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171259 | |
| Record name | 4-(2-Chloroethyl)phenyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18217-00-0 | |
| Record name | 1-(2-Chloroethyl)-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18217-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloroethyl)phenyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Chloroethyl)phenyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloroethyl)phenyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

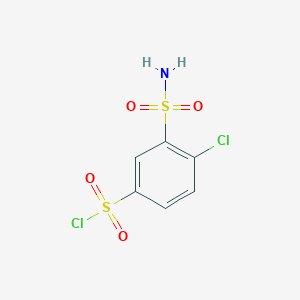

![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)
